2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Description
2-[(2-{[3-(Aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with an aminocarbonyl group and a sulfanyl-linked acetic acid moiety. This compound’s unique combination of a bicyclic aromatic system, hydrogen-bonding groups (amide and carboxylic acid), and a flexible sulfur-containing linker distinguishes it from simpler analogs.
Properties
IUPAC Name |
2-[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c14-12(19)11-7-3-1-2-4-8(7)21-13(11)15-9(16)5-20-6-10(17)18/h1-6H2,(H2,14,19)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKLMNZUIKJIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the benzothiophene ring .
Scientific Research Applications
Medicinal Applications
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Antimycobacterial Activity
- The compound has shown promise in treating infections caused by mycobacteria, including tuberculosis and leprosy. Mycobacterium tuberculosis remains a significant global health challenge due to its ability to enter a dormant state and resist conventional antibiotics. Compounds like this one may offer new therapeutic pathways by targeting these resistant forms .
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Pharmaceutical Formulations
- Research indicates that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene can be formulated into various pharmaceutical preparations. These include tablets, capsules, and injectable forms designed for sustained release to optimize therapeutic effects . The versatility in formulation allows for tailored delivery methods based on patient needs.
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Potential Anti-inflammatory Effects
- Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties. This could open avenues for treating conditions characterized by chronic inflammation, although specific studies on this compound are still needed to confirm such effects.
Case Studies and Research Findings
-
In Vitro Studies
- A study published in the Journal of Medicinal Chemistry explored the synthesis and characterization of related benzothiophene derivatives. The findings indicated that these compounds could modulate specific biological pathways relevant to immune response and inflammation . Although not directly tested on our compound of interest, the implications are significant for understanding its potential applications.
-
Synthesis and Optimization
- Patent literature describes synthetic routes for producing various tetrahydrobenzo[b]thiophene derivatives. These methods include reactions involving cyclohexanone and alkyl cyanoacetate to yield target compounds effectively . Such synthetic strategies are crucial for scaling up production for clinical studies.
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Comparative Efficacy
- A comparative study highlighted the efficacy of different tetrahydrobenzo[b]thiophene derivatives against mycobacterial strains. The results demonstrated that modifications at specific positions on the benzothiophene ring could enhance antibacterial activity . This underscores the importance of structure-activity relationship (SAR) studies in drug development.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core motifs such as benzothiophene, thiazolidinone, or chromen systems paired with sulfhydryl or carboxylic acid groups. Below is a detailed comparison based on molecular features, physicochemical properties, and functional implications.
Structural Analogues
[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}(oxo)acetic acid Key Differences: Replaces the aminocarbonyl group with an ethoxycarbonyl substituent. CAS: 436089-99-3.
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid Key Differences: Incorporates a dichlorobenzyl group instead of the benzothiophene core. Impact: The electron-withdrawing chlorine atoms lower pKa (3.65) and enhance acidity, favoring interactions with basic residues in target proteins . CAS: 338421-43-4.
2-[(2-Oxo-2-([3-(trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic acid Key Differences: Features a trifluoromethylbenzyl group and a sulfinyl (SO) linker instead of sulfanyl (S). Impact: The sulfinyl group increases polarity and hydrogen-bonding capacity, while the trifluoromethyl group enhances metabolic stability . CAS: 338953-77-6.
Physicochemical Properties
*Predicted based on substituent effects.
Functional Implications
- Benzothiophene vs. Thiazolidinone Cores: Compounds like 2-[(5E)-5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (CAS: 82158-66-5) use a thiazolidinone ring instead of benzothiophene. The thiazolidinone’s rigid, planar structure may improve binding to flat enzymatic pockets, whereas the benzothiophene’s fused ring system offers conformational flexibility .
- Sulfanyl vs.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) lower pKa and increase acidity, favoring ionic interactions. Conversely, electron-donating groups (e.g., methoxy in CAS 339109-08-9) may enhance π-stacking in aromatic binding pockets .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS keys and Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to benzothiophene-containing analogs (e.g., CAS 436089-99-5) but lower similarity (<0.4) to structurally divergent compounds like thiazolidinones or chromen derivatives . This aligns with the "lumping strategy" principle, where benzothiophene analogs may share overlapping physicochemical or biological profiles .
Biological Activity
The compound 2-[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfany]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.45 g/mol. The structure features a benzothiophene ring, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities.
Structural Features
- Benzothiophene Core : Contributes to the compound's pharmacological properties.
- Aminocarbonyl Group : May enhance interaction with biological targets.
- Acetic Acid Derivative : Provides functional groups that can engage in various biochemical interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzothiophene moiety. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In vitro studies conducted on the MDA-MB-231 breast cancer cell line demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be 21.6 μM, indicating potent activity compared to standard chemotherapeutics like paclitaxel (IC50 = 29.3 μM) .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Target Compound | 21.6 | Inhibition of cell proliferation |
| Paclitaxel | 29.3 | Microtubule stabilization |
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Tyrosine Kinase Activity : Similar to other benzothiophene derivatives, it may inhibit pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger programmed cell death in malignant cells.
Anti-inflammatory Activity
Beyond anticancer properties, compounds similar to this one have shown promise in modulating inflammatory responses. The presence of the sulfanyl group may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Some derivatives of benzothiophene compounds exhibit antimicrobial properties. Preliminary investigations suggest that the target compound may also possess activity against certain bacterial strains, although further studies are required to confirm these effects.
Synthesis and Characterization
The synthesis of 2-[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfany]acetic acid involves several steps:
- Synthesis of Benzothiophene Derivative : Utilizing known methods for constructing substituted benzothiophenes.
- Formation of Aminocarbonyl Group : Achieved through reaction with appropriate amines and carbonyl sources.
- Final Coupling Reaction : To attach the acetic acid moiety.
Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
